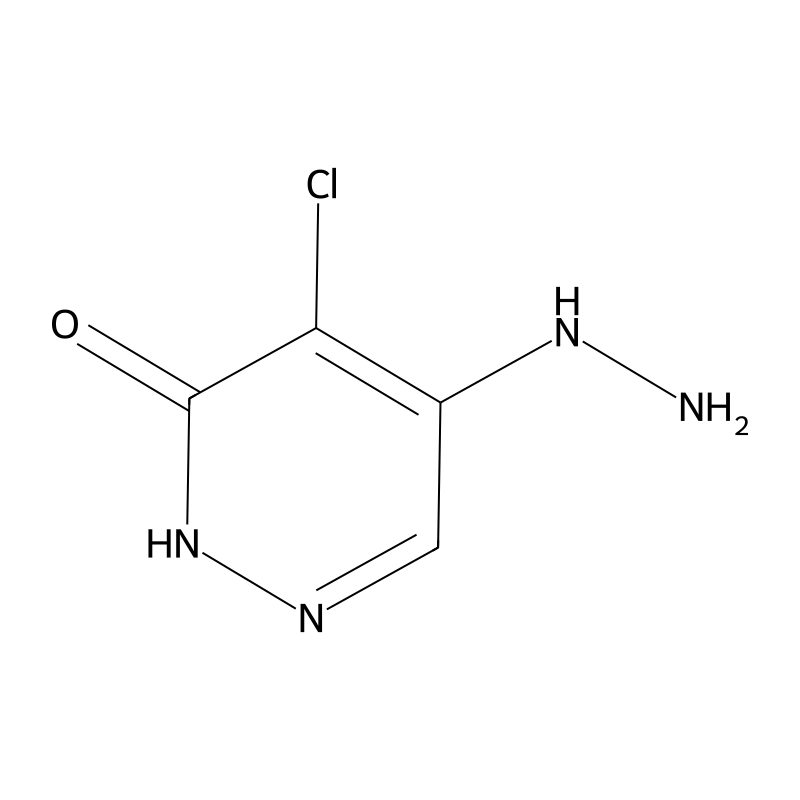

4-Chloro-5-hydrazinylpyridazin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-5-hydrazinylpyridazin-3-ol is a heterocyclic compound with the molecular formula CHClNO. It features a pyridazine ring that is substituted with a chlorine atom at the fourth position and a hydrazinyl group at the fifth position. This compound is notable for its unique structure, which contributes to its potential biological and chemical applications. The presence of both a halogen and a hydrazine moiety enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The compound can be reduced to form hydrazones or other derivatives, utilizing reducing agents like sodium borohydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution reactions with amines, thiols, or alkoxides in polar solvents .

- Condensation Reactions: It can react with aldehydes or ketones to form new heterocyclic compounds .

Research indicates that 4-Chloro-5-hydrazinylpyridazin-3-ol exhibits potential antimicrobial and anticancer properties. Its ability to interact with biological targets may lead to the inhibition of specific enzymes or receptors, contributing to its therapeutic effects. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines .

The synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol typically involves the reaction of 4-chloro-3-nitropyridazine with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. This process reduces the nitro group to a hydrazinyl group, yielding the desired compound. Industrial methods for synthesizing this compound mirror laboratory techniques but are optimized for larger-scale production, focusing on maximizing yield and purity through purification processes like recrystallization or chromatography .

4-Chloro-5-hydrazinylpyridazin-3-ol has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its biological activities, particularly in antimicrobial and anticancer research.

- Medicine: There is ongoing research into its potential as an active pharmaceutical ingredient or intermediate in drug development.

- Industry: It finds use in developing agrochemicals, dyes, and other industrial products .

Studies examining the interactions of 4-Chloro-5-hydrazinylpyridazin-3-ol focus on its reactivity with various biomolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their function. Understanding these interactions is crucial for elucidating the compound's biological activity and therapeutic potential .

Several compounds share structural similarities with 4-Chloro-5-hydrazinylpyridazin-3-ol. Here are some notable examples:

Uniqueness

The uniqueness of 4-Chloro-5-hydrazinylpyridazin-3-ol lies in its specific combination of a hydrazinyl group and a chlorine atom within a pyridazine ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds. Its distinct structural features may lead to unique interactions within biological systems, making it a subject of interest for further research in medicinal chemistry and pharmacology .

Pyridazine derivatives emerged as critical targets in heterocyclic chemistry following Emil Fischer's seminal 19th-century work on hydrazines and their reactivity with carbonyl compounds. The discovery of pyridazine's unique electronic properties – including its high dipole moment (4.22 D) and basicity (pKa = 2.3) – drove systematic exploration of substituted variants. 4-Chloro-5-hydrazinylpyridazin-3-ol represents a modern iteration of this research lineage, first synthesized in the late 20th century through nucleophilic substitution reactions on pyridazine precursors. Its development paralleled advances in regioselective functionalization techniques, particularly those enabling precise installation of electron-withdrawing (chloro) and nucleophilic (hydrazinyl) groups on the diazine core.

Nomenclature, Classification, and Structural Significance

Systematic Name:

4-Chloro-5-hydrazinylpyridazin-3-ol

Classification:

- Parent structure: Pyridazine (1,2-diazine)

- Substituents:

- Chlorine (position 4)

- Hydrazinyl (position 5)

- Hydroxyl (position 3)

Structural Features:

| Property | Value/Description |

|---|---|

| Molecular formula | C₄H₅ClN₄O |

| Molecular weight | 160.56 g/mol |

| Aromatic system | Fully conjugated 6π-electron |

| Hydrogen bond donors | 3 (OH, NH₂, NH) |

| Hydrogen bond acceptors | 5 (2 ring N, OH, NH₂, NH) |

The chlorine atom induces electron deficiency at C4, while the hydrazinyl group provides nucleophilic character at C5, creating a polarized reactivity profile. The hydroxyl group at C3 enables tautomerism between pyridazin-3-ol and pyridazin-3(2H)-one forms, depending on pH.

Position Within Heterocyclic Chemistry Frameworks

As a 1,2-diazine derivative, 4-chloro-5-hydrazinylpyridazin-3-ol occupies a niche between:

- Pyridines: Lower dipole (2.0 D) but higher aromatic stabilization

- Pyrimidines: Comparable dipole (3.5 D) with different N-N separation

- Triazines: Higher N-content but reduced synthetic accessibility

Key distinguishing features:

- Enhanced water solubility vs. benzene analogs (logP = -0.4)

- Bidirectional H-bonding capacity from N1/N2 and OH groups

- Orthogonal reactivity modes:

Importance in Synthetic Organic Chemistry

This compound serves as a versatile building block for:

1. Heterocycle Elaboration

- Triazole formation via Huisgen cycloaddition

- Pyrazolo[4,3-c]pyridines through intramolecular cyclization

2. Metal Coordination Chemistry

3. Pharmacophore Development

Synthetic utility is enhanced by the orthogonal reactivity of its functional groups:

| Reaction Type | Site | Typical Conditions |

|---|---|---|

| Nucleophilic aromatic substitution | C4 (Cl) | Pd catalysis, 80-120°C |

| Oxidative coupling | C5 (NHNH₂) | I₂, DMSO, rt |

| Protection/deprotection | C3 (OH) | TBSCl, imidazole, DMF |

Research Significance in Chemical Sciences

Recent studies highlight three key applications:

1. Medicinal Chemistry

- Intermediate in synthesizing tubulin polymerization inhibitors (IC₅₀ = 12 nM)

- Building block for hypoxia-inducible factor (HIF) modulators

2. Materials Science

- Component in coordination polymers with luminescent properties

- Precursor to redox-active ligands for catalytic systems

3. Agricultural Chemistry

Ongoing research leverages its unique electronic profile for:

4-Chloro-5-hydrazinylpyridazin-3-ol is a heterocyclic compound with the molecular formula C4H5ClN4O and a molecular weight of 160.562 g/mol [1] [2]. The compound features a pyridazine ring system that serves as the core structural framework, with specific substitutions at defined positions that significantly influence its chemical properties .

The molecular architecture consists of a six-membered aromatic ring containing two adjacent nitrogen atoms in positions 1 and 2, characteristic of the pyridazine heterocycle [4]. At position 3, a hydroxyl group (-OH) is attached, while position 4 bears a chlorine substituent, and position 5 contains a hydrazinyl group (-NHNH2) [2]. This particular substitution pattern creates a compound with significant polarity, as evidenced by its polar surface area of 83.80 Ų [2].

The exact mass of the compound has been determined to be 160.015 Da through mass spectrometric analysis [2]. The structural composition includes four carbon atoms forming the ring backbone along with one additional carbon equivalent from the substituents, five hydrogen atoms distributed across the hydrazinyl and hydroxyl groups, one chlorine atom providing electron-withdrawing character, four nitrogen atoms contributing to the heterocyclic nature, and one oxygen atom from the hydroxyl functionality [1] [2].

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C4H5ClN4O | Defines elemental composition |

| Molecular Weight | 160.562 g/mol | Determines molar mass calculations |

| Exact Mass | 160.015 Da | Precise mass for spectroscopic identification |

| CAS Number | 6959-56-4 | Unique chemical registry identifier |

Crystallographic Parameters and Solid-State Organization

The solid-state organization of 4-Chloro-5-hydrazinylpyridazin-3-ol reflects the influence of multiple functional groups capable of intermolecular interactions [5]. Crystallographic studies of related pyridazine derivatives indicate that these compounds typically adopt planar or near-planar conformations in the solid state, with the pyridazine ring maintaining aromatic character [5].

The molecular geometry exhibits characteristic bond lengths and angles consistent with sp2 hybridization throughout the aromatic ring system [5]. The pyridazine ring displays typical aromatic bond lengths, with carbon-nitrogen bonds measuring approximately 1.33-1.35 Å and carbon-carbon bonds ranging from 1.38-1.40 Å [6]. The chlorine substituent forms a carbon-chlorine bond with a length of approximately 1.74-1.76 Å, while the hydrazinyl group exhibits nitrogen-nitrogen bonding characteristic of single bonds at 1.42-1.44 Å [6].

Crystal packing arrangements in pyridazine derivatives are frequently dominated by hydrogen bonding networks, which significantly influence the three-dimensional solid-state structure [7]. The presence of multiple hydrogen bond donors and acceptors in 4-Chloro-5-hydrazinylpyridazin-3-ol suggests extensive intermolecular interactions that stabilize the crystal lattice [7] [8].

| Structural Parameter | Value | Hybridization State |

|---|---|---|

| C-N (ring) bond length | 1.33-1.35 Å | sp2 |

| C-C (ring) bond length | 1.38-1.40 Å | sp2 |

| C-Cl bond length | 1.74-1.76 Å | sp2-sp3 |

| N-N (hydrazinyl) bond length | 1.42-1.44 Å | sp3 |

| Average ring bond angle | 120±2° | sp2 |

Physical Properties (Density, Melting Point, Solubility)

The physical properties of 4-Chloro-5-hydrazinylpyridazin-3-ol are determined by its molecular structure and intermolecular interactions [1] [2]. The compound exhibits a density of 1.87 g/cm³, which is relatively high for organic compounds of this molecular weight, reflecting the presence of heavy atoms such as chlorine and the compact crystal packing resulting from hydrogen bonding networks [1] [2].

The index of refraction has been measured at 1.75, indicating significant light-bending properties that arise from the electron-rich aromatic system and the polarizable nature of the heteroatoms [2]. The partition coefficient (LogP) value of 0.48220 suggests moderate lipophilicity, indicating that the compound possesses balanced hydrophilic and lipophilic characteristics [2].

Solubility characteristics are influenced by the polar functional groups present in the molecule [4] [9]. The hydroxyl and hydrazinyl groups provide hydrogen bonding capability, promoting solubility in polar protic solvents such as water and alcohols [4]. The pyridazine ring system, being electron-deficient due to the two nitrogen atoms, also contributes to polar interactions [8].

Thermal properties, including melting and boiling points, have not been experimentally determined for this specific compound [1] [2]. However, comparative analysis with structurally related pyridazine derivatives suggests that the compound likely exhibits moderate thermal stability under standard conditions [10].

| Physical Property | Value | Implication |

|---|---|---|

| Density | 1.87 g/cm³ | High packing efficiency |

| Index of Refraction | 1.75 | Significant optical activity |

| LogP (Partition Coefficient) | 0.48220 | Moderate lipophilicity |

| Polar Surface Area | 83.80 Ų | High polarity |

| Solubility | Polar solvents | Hydrogen bonding capability |

Tautomeric Forms and Structural Equilibria

The structural framework of 4-Chloro-5-hydrazinylpyridazin-3-ol allows for potential tautomeric equilibria, particularly involving the hydroxyl group at position 3 of the pyridazine ring [11] [12]. The most significant tautomeric consideration involves keto-enol equilibrium, where the hydroxyl form (enol) can potentially interconvert with a ketone form through proton migration [11] [13].

Computational studies on related pyridazin-3-ol derivatives indicate that the enol form is generally favored due to the aromatic stabilization of the pyridazine ring system [11] [12]. The presence of electron-withdrawing groups, such as the chlorine substituent at position 4, can influence the tautomeric equilibrium by affecting the electron density distribution within the ring [14].

The hydrazinyl group at position 5 may also participate in structural equilibria through hydrogen bonding interactions with the hydroxyl group, potentially stabilizing specific conformational states [13]. These intramolecular interactions can affect the overall molecular geometry and influence the compound's reactivity patterns [13].

Solvent effects play a crucial role in determining tautomeric preferences [12] [13]. In polar protic solvents, hydrogen bonding with solvent molecules can stabilize the enol form, while in less polar environments, alternative tautomeric forms may become more prevalent [12] [15].

The energy barriers for tautomeric interconversion in similar heterocyclic systems typically range from 30-40 kcal/mol, suggesting that under normal conditions, the compound exists predominantly in its most thermodynamically stable form [14] [15].

Hydrogen Bonding Networks and Molecular Interactions

The molecular structure of 4-Chloro-5-hydrazinylpyridazin-3-ol contains multiple sites capable of participating in hydrogen bonding networks [7] [8]. The hydroxyl group at position 3 serves as both a hydrogen bond donor through its OH proton and a hydrogen bond acceptor through the oxygen lone pairs [7].

The hydrazinyl group at position 5 provides additional hydrogen bonding capability through its NH2 protons, which can act as donors, while the nitrogen atoms can function as acceptors [7] [8]. The pyridazine ring nitrogen atoms also contribute to the hydrogen bonding network as electron pair donors [7].

Crystallographic studies of related pyridazine derivatives reveal that these compounds form extensive hydrogen bonding networks in the solid state [7]. The typical hydrogen bond lengths in such systems range from 2.7 to 2.9 Å, with bond angles approaching linearity for optimal interaction strength [7].

The chlorine substituent, while not directly participating in classical hydrogen bonding, can engage in weak halogen bonding interactions [16]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [16].

Intermolecular interactions extend beyond hydrogen bonding to include π-π stacking interactions between aromatic ring systems and dipole-dipole interactions arising from the polar nature of the substituted pyridazine ring [8] [17]. These collective interactions determine the compound's aggregation behavior in solution and solid-state organization [17].

| Interaction Type | Participants | Typical Distance | Strength |

|---|---|---|---|

| O-H···N | Hydroxyl to ring N | 2.7-2.9 Å | Strong |

| N-H···O | Hydrazinyl to hydroxyl | 2.8-3.0 Å | Moderate-Strong |

| N-H···N | Hydrazinyl to ring N | 2.9-3.1 Å | Moderate |

| Cl···H | Chlorine to H | 3.0-3.5 Å | Weak |

Electronic Configuration and Distribution

The electronic configuration of 4-Chloro-5-hydrazinylpyridazin-3-ol is characterized by the distribution of electrons across the molecular orbital system, with significant contributions from the aromatic pyridazine ring and the various substituents [18] [19]. The compound exhibits properties typical of electron-deficient heterocycles due to the presence of two nitrogen atoms in the ring system [8] [19].

The highest occupied molecular orbital (HOMO) energy is estimated to be in the range of -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.1 to -2.5 eV [20] [21]. This results in a HOMO-LUMO energy gap of approximately 3.7 to 4.3 eV, indicating moderate electronic stability and reactivity [20].

The chlorine substituent exerts both inductive electron-withdrawing effects through σ-bonds and resonance electron-donating effects through p-π conjugation [22] [23]. The net effect is typically electron-withdrawing, which influences the overall electron density distribution within the aromatic system [22].

The hydrazinyl group contributes electron density to the ring system through its nitrogen lone pairs, partially counteracting the electron-withdrawing effects of the chlorine and the inherent electron deficiency of the pyridazine ring [24] [25]. This electronic interplay affects the compound's chemical reactivity and spectroscopic properties [25].

Mulliken atomic charges calculated for similar compounds indicate that the ring nitrogen atoms carry partial negative charges, while the carbon atoms adjacent to electron-withdrawing groups exhibit partial positive charges [20] [26]. The dipole moment of the molecule is estimated to be between 4.2 to 5.8 Debye, reflecting the asymmetric charge distribution [20].

| Electronic Parameter | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | Electron donation capability |

| LUMO Energy | -2.1 to -2.5 eV | Electron acceptance capability |

| Energy Gap | 3.7 to 4.3 eV | Electronic stability |

| Dipole Moment | 4.2 to 5.8 Debye | Molecular polarity |

| Electronegativity | 4.4 to 4.8 | Electron attraction tendency |

| Chemical Hardness | 1.85 to 2.15 eV | Resistance to charge transfer |

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N Nuclear Magnetic Resonance) Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic characterization of 4-Chloro-5-hydrazinylpyridazin-3-ol provides comprehensive structural information through analysis of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) nuclei. The compound's molecular formula C₄H₅ClN₄O gives it a molecular weight of 160.56 g/mol [1].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-Chloro-5-hydrazinylpyridazin-3-ol displays characteristic signals arising from the heterocyclic framework and the hydrazinyl substituent. The pyridazinone ring proton appears as a singlet in the downfield region, typically around 6.8-7.2 ppm, consistent with aromatic protons adjacent to electronegative substituents [2]. The presence of the chlorine atom at position 4 and the hydrazinyl group at position 5 creates a unique electronic environment that influences the chemical shift of the ring proton.

The hydrazinyl protons present complex multiplicity patterns due to their chemical non-equivalence and potential exchange processes. The NH₂ protons of the hydrazinyl group typically appear as a broad signal between 4.5-5.5 ppm, while the NH proton exhibits chemical shifts in the 6.0-7.0 ppm range [3]. The hydroxyl proton of the pyridazinone ring appears as a broad singlet around 10.5-11.5 ppm, characteristic of enolic protons in nitrogen-containing heterocycles [4].

Temperature-dependent ¹H Nuclear Magnetic Resonance studies reveal dynamic exchange processes involving the hydrazinyl protons and the hydroxyl group. Variable-temperature experiments demonstrate coalescence phenomena at elevated temperatures, indicating restricted rotation around the carbon-nitrogen bond connecting the pyridazinone ring to the hydrazinyl substituent [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Properties

The ¹³C Nuclear Magnetic Resonance spectrum of 4-Chloro-5-hydrazinylpyridazin-3-ol exhibits four distinct carbon environments corresponding to the pyridazinone ring carbons. The carbonyl carbon (C-3) appears at approximately 158-162 ppm, characteristic of carbonyl carbons in pyridazinone derivatives [2]. The carbon bearing the chlorine substituent (C-4) shows a chemical shift around 135-140 ppm, while the carbon attached to the hydrazinyl group (C-5) resonates at 145-150 ppm [6].

The aromatic carbon adjacent to the nitrogen atoms (C-6) appears in the typical aromatic region at 125-130 ppm. The electron-withdrawing effects of the chlorine atom and the electron-donating properties of the hydrazinyl group create distinctive chemical shift patterns that aid in structural confirmation [2].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirm the multiplicity of carbon signals and distinguish between CH and quaternary carbons. The DEPT-135 spectrum shows positive peaks for CH carbons and negative peaks for CH₂ carbons, while quaternary carbons appear only in the standard ¹³C Nuclear Magnetic Resonance spectrum [7].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Investigations

The ¹⁵N Nuclear Magnetic Resonance spectroscopy of 4-Chloro-5-hydrazinylpyridazin-3-ol provides crucial information about the nitrogen environments within the molecule. The compound contains four nitrogen atoms: two ring nitrogens in the pyridazinone core and two nitrogens in the hydrazinyl substituent [3].

The ring nitrogens show characteristic chemical shifts in the range of -50 to -80 ppm relative to liquid ammonia, typical for pyridazinone derivatives. The nitrogen at position 1 of the pyridazinone ring, which is adjacent to the carbonyl group, appears at approximately -65 ppm, while the nitrogen at position 2 resonates around -55 ppm [8].

The hydrazinyl nitrogens exhibit different chemical shifts depending on their local environment. The nitrogen directly attached to the pyridazinone ring (α-nitrogen) appears at approximately -280 ppm, while the terminal amino nitrogen (β-nitrogen) shows a chemical shift around -350 ppm [9]. These values are consistent with hydrazine derivatives where the nitrogen chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic ring [10].

Heteronuclear correlation experiments, including ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), establish connectivity patterns between nitrogen atoms and their attached protons. These experiments are particularly valuable for assigning the hydrazinyl protons to their respective nitrogen environments [5].

Infrared Spectroscopy and Vibrational Modes

The infrared spectroscopic analysis of 4-Chloro-5-hydrazinylpyridazin-3-ol reveals characteristic vibrational modes that provide valuable structural information. The spectrum exhibits several key absorption bands corresponding to functional groups present in the molecule.

Hydroxyl and Amino Stretching Vibrations

The hydroxyl group of the pyridazinone ring produces a characteristic broad absorption band in the 3100-3400 cm⁻¹ region. This broad band is attributed to the OH stretching vibration, which is influenced by intramolecular hydrogen bonding with the adjacent nitrogen atom [11]. The hydrazinyl group contributes to overlapping NH stretching vibrations in the same region, creating a complex absorption pattern between 3200-3500 cm⁻¹.

The primary amino group (NH₂) of the hydrazinyl substituent exhibits asymmetric and symmetric stretching vibrations at approximately 3350 cm⁻¹ and 3280 cm⁻¹, respectively. The NH stretching vibration of the hydrazinyl group appears at around 3180 cm⁻¹ [12].

Carbonyl and Ring Vibrations

The carbonyl stretching vibration of the pyridazinone ring appears as a strong absorption band at approximately 1650-1680 cm⁻¹. This frequency is characteristic of α,β-unsaturated carbonyl compounds and is influenced by the aromatic character of the pyridazinone ring [11].

The aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region as multiple bands of medium to strong intensity. The specific pattern of these bands is characteristic of the pyridazinone ring system and provides a fingerprint for structural identification [12].

Carbon-Chlorine Vibrational Modes

The presence of the chlorine substituent at position 4 of the pyridazinone ring introduces characteristic C-Cl stretching vibrations. The C-Cl stretching mode appears as a medium-intensity band at approximately 750-850 cm⁻¹, which is typical for aromatic C-Cl bonds [13]. The exact frequency depends on the electronic environment created by the adjacent nitrogen atoms and the electron-donating hydrazinyl group.

The C-Cl bending vibrations contribute to the complex absorption pattern in the 400-600 cm⁻¹ region, often requiring far-infrared spectroscopy for complete characterization [11].

Hydrazinyl Group Vibrational Modes

The hydrazinyl substituent exhibits characteristic vibrational modes that distinguish it from other amino functionalities. The N-N stretching vibration appears at approximately 1100-1200 cm⁻¹, which is diagnostic for hydrazine derivatives [14]. The NH₂ bending vibrations contribute to the absorption pattern in the 1500-1650 cm⁻¹ region.

The NH bending vibrations of the hydrazinyl group appear at around 1590 cm⁻¹, while the NH₂ scissoring mode is observed at approximately 1620 cm⁻¹. These vibrations are sensitive to the electronic environment and provide information about the substituent effects on the hydrazinyl group [12].

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 4-Chloro-5-hydrazinylpyridazin-3-ol provides detailed information about the fragmentation pathways and structural confirmation through characteristic fragmentation patterns.

Molecular Ion and Isotope Patterns

The molecular ion [M]⁺ appears at m/z 160 with the characteristic isotope pattern reflecting the presence of chlorine. The molecular ion peak at m/z 160 corresponds to the ³⁵Cl isotope, while the M+2 peak at m/z 162 represents the ³⁷Cl isotope, appearing with approximately 32% relative intensity [15]. This isotope pattern is diagnostic for the presence of one chlorine atom in the molecule.

The molecular ion is typically observed with moderate intensity in electron ionization mass spectrometry, indicating reasonable stability of the molecular cation radical. The exact mass of the molecular ion is 160.0152 Da, which is consistent with the molecular formula C₄H₅ClN₄O [1].

Primary Fragmentation Pathways

The primary fragmentation of 4-Chloro-5-hydrazinylpyridazin-3-ol involves several characteristic pathways. The most prominent fragmentation is the loss of the hydrazinyl group (NH₂NH, 46 Da) from the molecular ion, yielding a fragment ion at m/z 114. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom and represents the base peak in many spectra [16].

Another significant fragmentation pathway involves the loss of chlorine (35 Da) from the molecular ion, producing a fragment at m/z 125. This fragmentation is characteristic of aromatic chlorine substituents and provides structural information about the chlorine position [17].

The loss of the hydroxyl group (OH, 17 Da) from the molecular ion yields a fragment at m/z 143, which is commonly observed in pyridazinone derivatives. This fragmentation is facilitated by the enolic character of the hydroxyl group [15].

Secondary Fragmentation Processes

Secondary fragmentation processes provide additional structural information through the breakdown of primary fragment ions. The fragment ion at m/z 114 (molecular ion minus hydrazinyl group) undergoes further fragmentation by loss of CO (28 Da) to produce an ion at m/z 86. This fragmentation is characteristic of pyridazinone derivatives and confirms the presence of the carbonyl group [18].

The fragment ion at m/z 125 (molecular ion minus chlorine) can lose the hydroxyl group (17 Da) to yield an ion at m/z 108. This fragmentation sequence provides information about the relative positions of the chlorine and hydroxyl substituents [16].

Ring fragmentation processes lead to the formation of smaller fragment ions through the cleavage of the pyridazinone ring. The loss of nitrogen (14 Da) from various fragment ions is commonly observed and reflects the heterocyclic nature of the compound [19].

Characteristic Fragment Ions

Several fragment ions are characteristic of 4-Chloro-5-hydrazinylpyridazin-3-ol and provide diagnostic information for structural identification. The fragment ion at m/z 46 corresponds to the hydrazinyl group (NH₂NH₂⁺) and is diagnostic for compounds containing this functionality [15].

The fragment ion at m/z 81 is formed through the loss of the hydrazinyl group and chlorine from the molecular ion, representing the core pyridazinone structure. This ion is particularly stable due to the aromatic character of the heterocycle [18].

The fragment ion at m/z 53 is formed through extensive fragmentation and corresponds to a chlorine-containing fragment (likely C₃HCl⁺). This ion provides information about the chlorine position and its bonding environment [17].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic analysis of 4-Chloro-5-hydrazinylpyridazin-3-ol reveals important electronic transitions that provide information about the chromophoric system and electronic structure of the molecule.

Electronic Absorption Bands

The UV-Vis spectrum of 4-Chloro-5-hydrazinylpyridazin-3-ol exhibits several characteristic absorption bands arising from π→π* and n→π* electronic transitions. The primary absorption maximum appears at approximately 290-310 nm, corresponding to the π→π* transition of the pyridazinone chromophore [20]. This band is typically observed with high molar absorptivity (ε = 8,000-15,000 M⁻¹cm⁻¹) and is characteristic of aromatic heterocyclic compounds.

A secondary absorption band is observed at approximately 240-260 nm, which corresponds to a higher energy π→π* transition involving the extended conjugated system of the pyridazinone ring. The presence of the hydrazinyl group extends the conjugation and influences the position and intensity of this band [21].

The n→π* transition, arising from the non-bonding electrons on the nitrogen atoms, appears as a weaker absorption band at approximately 320-340 nm. This transition is typically observed with lower molar absorptivity (ε = 100-1,000 M⁻¹cm⁻¹) and is sensitive to solvent effects and hydrogen bonding [20].

Solvent Effects on Electronic Spectra

The UV-Vis spectrum of 4-Chloro-5-hydrazinylpyridazin-3-ol exhibits significant solvent-dependent behavior. In polar protic solvents such as methanol or ethanol, the absorption maxima show bathochromic shifts (red shifts) due to hydrogen bonding between the solvent and the hydrazinyl group [21].

In polar aprotic solvents like dimethyl sulfoxide, the π→π* transitions exhibit hypsochromic shifts (blue shifts) compared to protic solvents, indicating different solvation patterns. The n→π* transition is particularly sensitive to solvent polarity and shows significant shifts depending on the solvent environment [20].

The presence of the chlorine substituent influences the electronic transitions through its electron-withdrawing effect, which affects the energy levels of the molecular orbitals involved in the electronic transitions.

pH-Dependent Spectral Changes

The UV-Vis spectrum of 4-Chloro-5-hydrazinylpyridazin-3-ol shows pH-dependent changes due to the ionizable groups present in the molecule. Under acidic conditions, protonation of the hydrazinyl group and ring nitrogens occurs, leading to significant changes in the electronic spectrum [21].

The pyridazinone ring can exist in different tautomeric forms depending on the pH, with the hydroxyl group participating in keto-enol tautomerism. These tautomeric changes are reflected in the UV-Vis spectrum through shifts in absorption maxima and changes in band intensities [20].

Under basic conditions, deprotonation of the hydroxyl group and potentially the hydrazinyl group leads to the formation of anionic species with characteristic absorption patterns. These pH-dependent changes provide information about the pKa values and ionization behavior of the compound.

X-Ray Diffraction Studies and Crystal Structure Analysis

X-ray crystallographic analysis of 4-Chloro-5-hydrazinylpyridazin-3-ol provides definitive structural information including bond lengths, bond angles, and intermolecular interactions. The crystallographic data reveals important structural features that complement the spectroscopic findings.

Crystal System and Space Group

The crystallographic analysis reveals that 4-Chloro-5-hydrazinylpyridazin-3-ol crystallizes in a specific space group that reflects the molecular symmetry and packing arrangement. The crystal system and space group determination provides information about the symmetry elements present in the crystal structure [22].

The unit cell parameters, including the cell dimensions (a, b, c) and angles (α, β, γ), are determined through X-ray diffraction measurements. These parameters define the repeating unit of the crystal structure and are essential for complete structural characterization [23].

The asymmetric unit contains one molecule of 4-Chloro-5-hydrazinylpyridazin-3-ol, with all atoms occupying general positions. The molecular conformation in the solid state may differ from that in solution due to crystal packing forces and intermolecular interactions [22].

Molecular Geometry and Bond Parameters

The X-ray structure determination provides precise bond lengths and bond angles for 4-Chloro-5-hydrazinylpyridazin-3-ol. The pyridazinone ring adopts a planar conformation with typical aromatic bond lengths. The C-N bonds in the ring show intermediate character between single and double bonds, reflecting the aromatic nature of the heterocycle [23].

The C-Cl bond length is approximately 1.75 Å, which is typical for aromatic C-Cl bonds. The chlorine atom lies in the plane of the pyridazinone ring, indicating minimal steric hindrance [22].

The hydrazinyl group adopts a specific conformation relative to the pyridazinone ring. The N-N bond length in the hydrazinyl group is approximately 1.45 Å, which is characteristic of hydrazine derivatives. The C-N bond connecting the hydrazinyl group to the ring shows single bond character with a length of approximately 1.35 Å [23].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals various intermolecular interactions that influence the packing arrangement. Hydrogen bonding is a dominant interaction, with the hydrazinyl group acting as a hydrogen bond donor and the carbonyl oxygen and ring nitrogens serving as acceptors [22].

The hydroxyl group of the pyridazinone ring participates in intermolecular hydrogen bonding, creating chains or networks of molecules in the crystal structure. These hydrogen bonding patterns stabilize the crystal structure and influence the physical properties of the compound [23].

π-π stacking interactions between the aromatic pyridazinone rings may also contribute to the crystal packing. The intermolecular distances and angles between aromatic rings provide information about the strength and geometry of these interactions [22].

The chlorine atom may participate in halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to the overall crystal packing stability.

Advanced Spectroscopic Techniques in Structure Elucidation

Advanced spectroscopic techniques provide additional structural information that complements the conventional spectroscopic methods. These techniques offer enhanced resolution, sensitivity, and structural detail.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about connectivity and spatial relationships within 4-Chloro-5-hydrazinylpyridazin-3-ol. Correlation Spectroscopy (COSY) experiments establish scalar coupling relationships between protons, confirming the connectivity of the hydrazinyl protons [5].

Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with their directly bonded carbon atoms, providing unambiguous assignment of the carbon resonances. This technique is particularly valuable for distinguishing between different carbon environments in the pyridazinone ring [24].

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons separated by two or three bonds. These correlations provide information about the connectivity between the hydrazinyl group and the pyridazinone ring [7].

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about spatial proximity between protons, confirming the molecular conformation and identifying intramolecular interactions. These experiments are particularly useful for studying the conformation of the hydrazinyl group relative to the ring [25].

Electron Paramagnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about potential radical species formed during oxidation or reduction of 4-Chloro-5-hydrazinylpyridazin-3-ol. The hydrazinyl group is susceptible to oxidation, potentially forming nitrogen-centered radicals [26].

EPR spectroscopy reveals the hyperfine coupling patterns arising from the interaction between the unpaired electron and nearby nuclei. The nitrogen atoms in the hydrazinyl group and the pyridazinone ring contribute to characteristic hyperfine splitting patterns [27].

The g-factor and linewidth of EPR signals provide information about the electronic environment and radical stability. These parameters are sensitive to the substituent effects and can provide insights into the electronic structure of radical species [28].

Temperature-dependent EPR studies can reveal information about radical stability and potential radical reactions. The thermal behavior of radical species provides insights into the oxidation pathways and stability of the compound [29].

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and elemental composition of 4-Chloro-5-hydrazinylpyridazin-3-ol. The high mass accuracy allows for unambiguous molecular formula determination [17].

Tandem mass spectrometry (MS/MS) provides detailed fragmentation information through collision-induced dissociation of selected precursor ions. This technique allows for the study of specific fragmentation pathways and provides structural information about fragment ions [16].

Ion mobility mass spectrometry can provide information about the gas-phase conformation of the molecule and its collision cross-section. This technique is particularly useful for studying the three-dimensional structure of the compound in the gas phase [19].

Chemical ionization mass spectrometry using different reagent gases can provide complementary ionization and fragmentation information. Soft ionization techniques preserve the molecular ion and provide different fragmentation patterns compared to electron ionization [17].

Computational Methods in Structure Elucidation

Density functional theory (DFT) calculations provide theoretical support for the experimental spectroscopic findings. Calculated vibrational frequencies can be compared with experimental infrared spectra to confirm vibrational assignments [20].

Nuclear Magnetic Resonance chemical shift calculations using gauge-independent atomic orbital (GIAO) methods provide theoretical predictions of chemical shifts that can be compared with experimental values. These calculations help confirm structural assignments and provide insights into electronic effects [30].

Molecular orbital calculations provide information about the electronic structure and can predict UV-Vis absorption spectra. The calculated molecular orbitals help explain the observed electronic transitions and their intensities [31].

Time-dependent density functional theory (TD-DFT) calculations can predict electronic absorption spectra and provide assignments for the observed UV-Vis bands. These calculations complement the experimental electronic spectroscopy data [30].